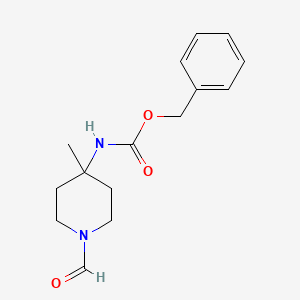

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベンジル(1-ホルミル-4-メチルピペリジン-4-イル)カルバメートは、分子式がC15H20N2O3である化学化合物です。これは、窒素原子を1つ含む6員環複素環式化合物であるピペリジン誘導体です。

製法

合成経路と反応条件

ベンジル(1-ホルミル-4-メチルピペリジン-4-イル)カルバメートの合成は、通常、ベンジルクロロホルメートと1-ホルミル-4-メチルピペリジンの反応を含みます。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。 反応混合物は通常、室温で数時間撹拌され、出発物質が目的の生成物に完全に変換されるようにします .

工業生産方法

工業規模では、ベンジル(1-ホルミル-4-メチルピペリジン-4-イル)カルバメートの生産には、効率と収率を高めるために連続フロープロセスが使用される場合があります。 自動反応器と温度、圧力、反応物濃度などの反応条件の精密な制御を使用することで、最終生成物の純度と品質を高めることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-formyl-4-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

化学反応の分析

反応の種類

ベンジル(1-ホルミル-4-メチルピペリジン-4-イル)カルバメートは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するN-酸化物に酸化される可能性があります。

還元: 還元反応は、ホルミル基をヒドロキシル基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、N-酸化物、ヒドロキシル誘導体、およびさまざまな置換ベンジルカルバメートが含まれます .

科学研究への応用

ベンジル(1-ホルミル-4-メチルピペリジン-4-イル)カルバメートは、科学研究においていくつかの用途があります。

化学: これは、より複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、抗菌作用や抗ウイルス作用など、潜在的な生物活性について研究されています。

医学: 特に新薬の開発における製薬剤としての可能性を探るための研究が進行中です。

科学的研究の応用

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

作用機序

ベンジル(1-ホルミル-4-メチルピペリジン-4-イル)カルバメートの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節することで、さまざまな生物学的効果を引き起こす可能性があります。 正確な経路と標的は、特定の用途と化合物が使用される状況によって異なります .

類似化合物との比較

類似化合物

ベンジルカルバメート: 構造は似ていますが、ホルミル基とメチル基がありません。

1-ホルミル-4-メチルピペリジン: ピペリジンコアは似ていますが、ベンジルカルバメート部分は欠けています。

N-ベンジルピペリジン: ピペリジンコアは似ていますが、ベンジル基があり、ホルミル基とカルバメート基はありません

独自性

ベンジル(1-ホルミル-4-メチルピペリジン-4-イル)カルバメートは、ホルミル基とベンジルカルバメート基の両方を有しているため、独特です。これにより、この化合物は独特の化学的および生物学的特性を持っています。 この官能基の組み合わせにより、この化合物は研究や産業においてさまざまな用途に使用できる汎用性の高い化合物となります .

生物活性

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is a chemical compound that has drawn attention due to its potential biological activities, particularly in the field of neuropharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C15H20N2O3. Its structure includes a piperidine ring, a benzyl group, and a carbamate moiety, which contribute to its biological properties.

The primary mechanism of action for this compound involves its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of acetylcholine in the nervous system. By inhibiting these enzymes, the compound increases acetylcholine levels, enhancing cholinergic signaling, which is crucial for cognitive functions.

Key Mechanisms:

- Inhibition of Cholinesterases: The compound binds to the active sites of AChE and BChE, leading to decreased breakdown of acetylcholine .

- Neuroprotective Effects: Enhanced cholinergic signaling may provide neuroprotective benefits in models of neurodegenerative diseases .

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. In animal models, it has been shown to improve cognitive function and memory retention by modulating cholinergic neurotransmission.

3. Cellular Effects

In vitro studies have shown that this compound can influence various cell types. It enhances cholinergic signaling in neuronal cells, leading to increased cellular activity and potential therapeutic effects in conditions such as Alzheimer's disease .

Table: Summary of Biological Activities

特性

CAS番号 |

651056-63-2 |

|---|---|

分子式 |

C15H20N2O3 |

分子量 |

276.33 g/mol |

IUPAC名 |

benzyl N-(1-formyl-4-methylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C15H20N2O3/c1-15(7-9-17(12-18)10-8-15)16-14(19)20-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19) |

InChIキー |

MOKYOSLMEPNPFE-UHFFFAOYSA-N |

正規SMILES |

CC1(CCN(CC1)C=O)NC(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。